Tetrazolo(1,5-a)(1,2,4)triazolo(3,4-c)quinoxaline
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Overview
Description
Tetrazolo(1,5-a)(1,2,4)triazolo(3,4-c)quinoxaline is a complex heterocyclic compound that features a fused ring system combining tetrazole, triazole, and quinoxaline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazolo(1,5-a)(1,2,4)triazolo(3,4-c)quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents . Another approach involves the reaction of substituted 4-hydrazinyltetrazolo(1,5-a)quinoxaline with carbon disulfide in pyridine, followed by refluxing .
Industrial Production Methods
the use of eco-compatible catalysts and sustainable reaction conditions is emphasized in recent research to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tetrazolo(1,5-a)(1,2,4)triazolo(3,4-c)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, acetic acid, benzoyl chloride, and pyridine . The reaction conditions often involve refluxing and the use of solvents like methanol and dioxane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetylation and benzoylation of the compound can yield acetylated and benzoylated derivatives, respectively .
Scientific Research Applications
Tetrazolo(1,5-a)(1,2,4)triazolo(3,4-c)quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tetrazolo(1,5-a)(1,2,4)triazolo(3,4-c)quinoxaline involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis . This inhibition reduces the expression of VEGF or VEGFRs, thereby restricting tumor growth by cutting off the blood supply . Additionally, the compound has been shown to bind to c-Met and VEGFR-2 proteins, further contributing to its anticancer activity .
Comparison with Similar Compounds
Tetrazolo(1,5-a)(1,2,4)triazolo(3,4-c)quinoxaline can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound also exhibits antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrimidine: Known for its applications in medicinal chemistry and agriculture.
[1,2,4]Triazolo[4,3-a]pyrazine: Another triazole-fused heterocyclic compound with potential biological activities.
The uniqueness of this compound lies in its fused ring system, which provides a versatile platform for the development of various biologically active compounds .
Properties
CAS No. |
63245-34-1 |
---|---|
Molecular Formula |
C9H5N7 |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2,3,4,5,8,9,11-heptazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |
InChI |
InChI=1S/C9H5N7/c1-2-4-7-6(3-1)15-5-10-11-8(15)9-12-13-14-16(7)9/h1-5H |
InChI Key |
GROXUFNKPWCSHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C4=NN=NN24 |
Origin of Product |
United States |
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